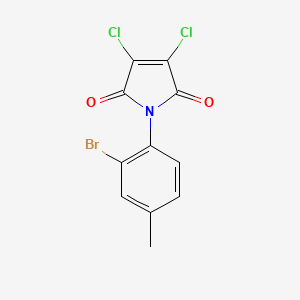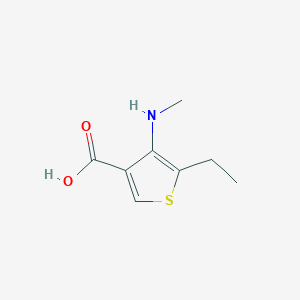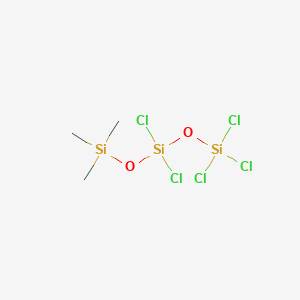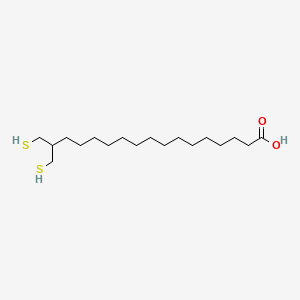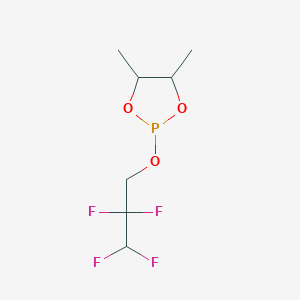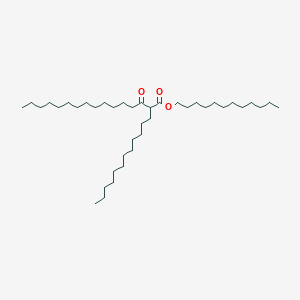
Dodecyl 2-dodecyl-3-oxohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2-dodecyl-3-oxohexadecanoate is a chemical compound known for its unique structure and properties. It is an ester derived from dodecanoic acid and dodecanol, featuring a long carbon chain that imparts hydrophobic characteristics. This compound finds applications in various fields due to its surfactant properties and ability to interact with biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2-dodecyl-3-oxohexadecanoate typically involves the esterification of dodecanoic acid with dodecanol in the presence of a catalyst. The reaction is carried out under reflux conditions, often using sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to around 150°C to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method also allows for the efficient removal of by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl 2-dodecyl-3-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Acid or base catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecanoic acid and other carboxylic acids.
Reduction: Dodecanol and other alcohols.
Substitution: Various substituted esters and other derivatives.
Applications De Recherche Scientifique
Dodecyl 2-dodecyl-3-oxohexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of Dodecyl 2-dodecyl-3-oxohexadecanoate involves its interaction with lipid bilayers and biological membranes. The long hydrophobic carbon chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecylbenzene sulfonate: A widely used surfactant in detergents and cleaning products.
Dodecanol: A fatty alcohol with similar hydrophobic characteristics but lacking the ester functionality
Uniqueness
Dodecyl 2-dodecyl-3-oxohexadecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to interact with biological membranes and its surfactant properties make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
112288-29-6 |
|---|---|
Formule moléculaire |
C40H78O3 |
Poids moléculaire |
607.0 g/mol |
Nom IUPAC |
dodecyl 2-dodecyl-3-oxohexadecanoate |
InChI |
InChI=1S/C40H78O3/c1-4-7-10-13-16-19-22-24-27-30-33-36-39(41)38(35-32-29-26-23-20-17-14-11-8-5-2)40(42)43-37-34-31-28-25-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
Clé InChI |
HEDBQTPYMCNJNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)C(CCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


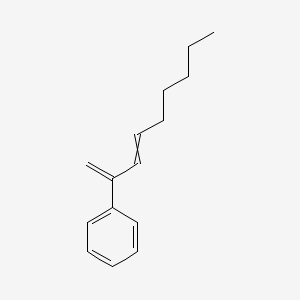
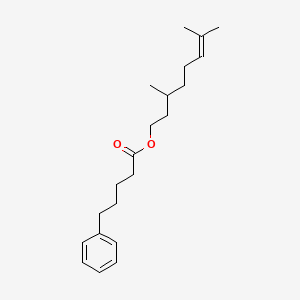
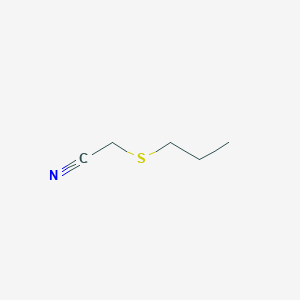
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

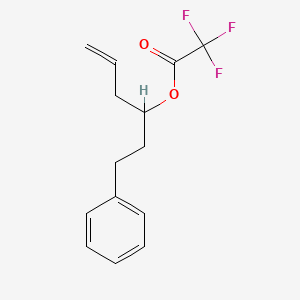
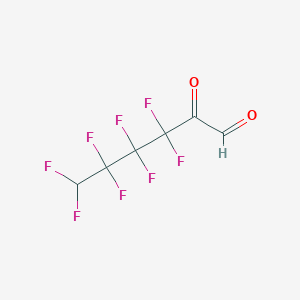

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
